Lanraplenib
Overview
Description
Lanraplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities . Upon oral administration, lanraplenib binds to and inhibits the activity of Syk . This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion, and proliferation .
Molecular Structure Analysis
The molecular formula of Lanraplenib is C23H25N9O . The IUPAC name is 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine . The molecular weight is 443.5 g/mol .Physical And Chemical Properties Analysis
Lanraplenib is a solid compound . It is soluble in DMSO at 83.33 mg/mL .Scientific Research Applications
Lupus Nephritis : Lanraplenib, as a selective oral spleen tyrosine kinase (SYK) inhibitor, showed efficacy in models of lupus nephritis (LN). It inhibited B cell activating factor-mediated survival, activation, maturation, and immunoglobulin M production. Treatment with lanraplenib improved overall survival and prevented the development of proteinuria in murine models, suggesting its potential efficacy in preventing disease progression in patients with lupus nephritis (Pohlmeyer et al., 2021).
Cutaneous Lupus Erythematosus : In a phase 2 study for cutaneous lupus erythematosus (CLE), lanraplenib demonstrated tolerability but did not meet the primary endpoint of significant change in disease severity. However, it showed some numerical improvements in select subgroups, indicating a potential benefit in specific patient populations (Werth et al., 2021).
Autoimmune Diseases : Lanraplenib, as a second-generation SYK inhibitor, was identified for its suitability in treating autoimmune diseases. It was chosen for its favorable pharmacokinetic properties, including once-daily administration and no interactions with proton pump inhibitors (Blomgren et al., 2020).
Sjögren’s Syndrome : A study on the safety and efficacy of lanraplenib in patients with active Sjögren’s syndrome did not observe significant differences versus placebo in primary or secondary endpoints. However, the study provides hypothesis-generating insights due to drug tolerability and biomarker findings (Price et al., 2022).
Acute Myeloid Leukemia (AML) : Lanraplenib showed potential for anti-leukemic activity in genetically defined subsets of AML. It was comparable in effect to entospletinib, another SYK inhibitor, in various AML models, suggesting its utility in combination treatment strategies (Day et al., 2021).
Safety And Hazards
According to the safety data sheet, Lanraplenib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .
Future Directions
properties
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGZBVOUQVIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanraplenib | |
CAS RN |
1800046-95-0 | |
Record name | Lanraplenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanraplenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LANRAPLENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.